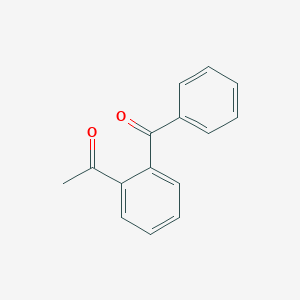

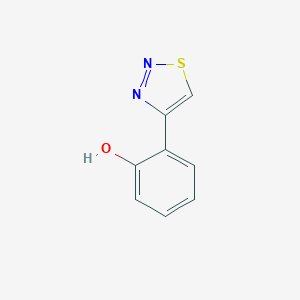

1,4-dimethyl-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

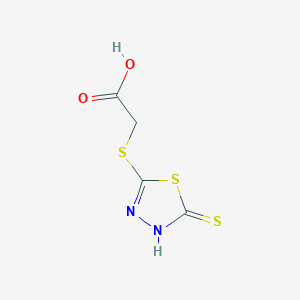

1,4-dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .

Molecular Structure Analysis

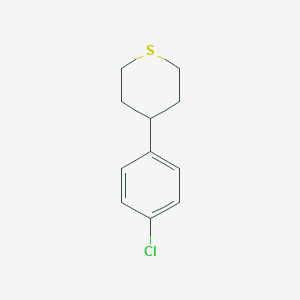

The molecular weight of this compound is 173.21 . The linear formula is C11H11NO .Chemical Reactions Analysis

1H-indole-3-carbaldehyde and its derivatives, including this compound, are used in inherently sustainable multicomponent reactions . These reactions are high-yielding, operationally friendly, time- and cost-effective .Physical And Chemical Properties Analysis

This compound is a solid or liquid at normal temperatures . It should be stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación

Intermolecular Interactions and Characterization

Research demonstrates the synthesis and characterization of compounds related to 1,4-dimethyl-1H-indole-3-carbaldehyde, showcasing their potential in understanding molecular interactions and structural analysis. For example, Barakat et al. (2017) investigated the crystal structure, Hirshfeld surface, DFT, and thermal analysis of a derivative, revealing good thermal stability and detailed intermolecular interactions (Barakat et al., 2017).

Gold-Catalyzed Cycloisomerizations

In organic synthesis, gold-catalyzed cycloisomerizations offer a method to prepare complex molecules efficiently. Kothandaraman et al. (2011) reported a technique using gold(I) catalysis for the preparation of 1H-indole-2-carbaldehydes, demonstrating the process's simplicity and efficiency (Kothandaraman et al., 2011).

Synthesis of Novel Derivatives

The flexibility of indole carbaldehydes in synthetic chemistry is showcased in their use for synthesizing novel organic compounds. Suzdalev and Den’kina (2011) explored reactions of indole-3-carbaldehyde with epichlorohydrin, leading to new crotonic condensation products, highlighting the compound's role in producing diverse chemical structures (Suzdalev & Den’kina, 2011).

Microwave-Assisted Synthesis and Antimicrobial Activity

Indole-based chromene derivatives synthesized via microwave-assisted methods were evaluated for their antimicrobial properties, indicating potential applications in medicinal chemistry. Kathrotiya and Patel (2012) emphasized the method's efficiency and the compounds' promising biological activity (Kathrotiya & Patel, 2012).

Catalytic Applications

The versatility of indole derivatives extends to their use as catalysts in chemical reactions. Singh et al. (2017) synthesized palladacycles with indole cores, highlighting their efficiency as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes, showcasing the potential for indole derivatives in catalysis (Singh et al., 2017).

Nanocatalyzed Synthetic Routes

The development of green and sustainable synthetic methods using indole-3-carbaldehydes as key intermediates underscores the importance of these compounds in modern organic synthesis. Madan (2020) highlighted the efficiency of nanocatalyzed Knoevenagel condensation, pointing towards the environmental and economic benefits of such methods (Madan, 2020).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

1,4-Dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are known to interact with multiple receptors and are used as precursors for the synthesis of biologically active structures . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses

Biochemical Pathways

Indole derivatives are involved in a variety of biochemical pathways due to their diverse biological activities . They are essential entities found in many natural products like indole alkaloids, fungal, and marine organisms . .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would need further investigation.

Análisis Bioquímico

Cellular Effects

Indole derivatives are known to play a main role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body

Molecular Mechanism

It is known that indole derivatives can undergo C–C and C–N coupling reactions and reductions easily , which might contribute to their effects at the molecular level

Propiedades

IUPAC Name |

1,4-dimethylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-4-3-5-10-11(8)9(7-13)6-12(10)2/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFBNIAKXKURCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N(C=C2C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622795 |

Source

|

| Record name | 1,4-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170489-16-4 |

Source

|

| Record name | 1,4-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol](/img/structure/B184647.png)

![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)